molecular formula C10H12BrNO2 B13908504 5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine

5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine

Katalognummer: B13908504
Molekulargewicht: 258.11 g/mol
InChI-Schlüssel: XKMGKBMKUQSYSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine is a heterocyclic organic compound with the molecular formula C10H12BrNO2. It consists of a pyridine ring substituted with bromine, methoxy, and cyclopropylmethoxy groups. This compound is primarily used as a reagent in organic synthesis due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine typically involves the reaction of 2-cyclopropylmethoxy pyridine with anhydrous hydrobromic acid in the presence of zinc. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with arylboronic acids can yield various aryl-substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine is used in diverse scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine involves its interaction with specific molecular targets, leading to the modification of biological pathways. The exact molecular targets and pathways are still under investigation, but its unique structure allows it to participate in various biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine is unique due to the presence of both methoxy and cyclopropylmethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Eigenschaften

Molekularformel

C10H12BrNO2

Molekulargewicht

258.11 g/mol

IUPAC-Name

5-bromo-2-(cyclopropylmethoxy)-3-methoxypyridine

InChI

InChI=1S/C10H12BrNO2/c1-13-9-4-8(11)5-12-10(9)14-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3

InChI-Schlüssel

XKMGKBMKUQSYSA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(N=CC(=C1)Br)OCC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.